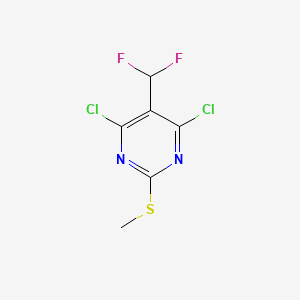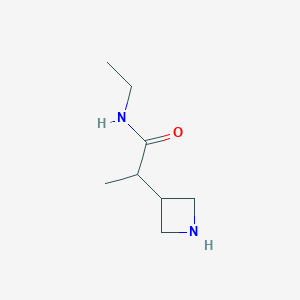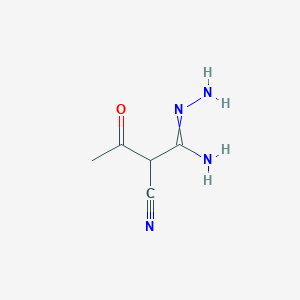![molecular formula C13H16O4 B12070191 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid CAS No. 98510-78-2](/img/structure/B12070191.png)
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid is an organic compound with the molecular formula C13H16O4 This compound features a phenyl ring substituted with a hydroxy group and a 2-methylpropoxy group, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and isobutyl bromide.
Alkylation: The first step involves the alkylation of 2-hydroxyacetophenone with isobutyl bromide in the presence of a base like potassium carbonate to form 2-hydroxy-3-(2-methylpropoxy)acetophenone.
Aldol Condensation: The next step is an aldol condensation reaction between 2-hydroxy-3-(2-methylpropoxy)acetophenone and an appropriate aldehyde, such as formaldehyde, under basic conditions to form the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 3-[2-oxo(2-methylpropoxy)phenyl]acrylic acid.
Reduction: Formation of 3-[2-hydroxy(2-methylpropoxy)phenyl]propanoic acid.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-[2-Hydroxyphenyl]acrylic acid: Lacks the 2-methylpropoxy group, resulting in different physical and chemical properties.
3-[2-Methoxyphenyl]acrylic acid: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
3-[2-Hydroxy(2-ethylpropoxy)phenyl]acrylic acid: Similar structure but with an ethyl group, leading to variations in steric and electronic effects.
Uniqueness
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid is unique due to the presence of both a hydroxy and a 2-methylpropoxy group on the phenyl ring, which imparts distinct steric and electronic properties
Properties
CAS No. |
98510-78-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(E)-3-[2-hydroxy-3-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-11-5-3-4-10(13(11)16)6-7-12(14)15/h3-7,9,16H,8H2,1-2H3,(H,14,15)/b7-6+ |
InChI Key |
CAQDGHXUYYLXHM-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)COC1=CC=CC(=C1O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)





![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
